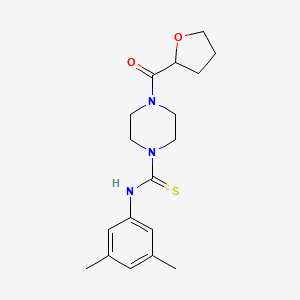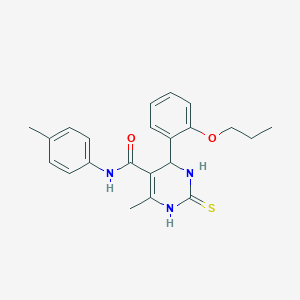![molecular formula C22H26N4O3 B4061210 N-cyclopropyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4061210.png)
N-cyclopropyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-cyclopropyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline, commonly known as CP-94,253, is a compound used in scientific research to study the function and mechanisms of certain receptors in the brain. CP-94,253 is a potent and selective antagonist of the dopamine D4 receptor, a subtype of the dopamine receptor family.
Mechanism of Action
CP-94,253 acts as a competitive antagonist of the dopamine D4 receptor, meaning that it binds to the receptor and prevents dopamine from binding and activating the receptor. By blocking the dopamine D4 receptor, CP-94,253 can help researchers understand the role of this receptor in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CP-94,253 has been shown to have a number of biochemical and physiological effects in animal models. Studies have found that CP-94,253 can decrease locomotor activity and impair working memory in rats. It has also been shown to decrease the release of dopamine in the prefrontal cortex and striatum, two regions of the brain that are heavily involved in reward processing and motivation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CP-94,253 in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its function without affecting other dopamine receptor subtypes. However, one limitation of using CP-94,253 is that it is a relatively new compound, and its long-term effects on animal models or humans are not yet fully understood. Additionally, CP-94,253 is not currently approved for human use, so its potential as a therapeutic agent is still being investigated.
Future Directions
There are several future directions for research involving CP-94,253. One potential avenue is to study the role of the dopamine D4 receptor in addiction and substance abuse disorders. Another direction is to investigate the potential therapeutic applications of CP-94,253 in neurological and psychiatric disorders, such as ADHD and schizophrenia. Additionally, researchers may continue to explore the biochemical and physiological effects of CP-94,253 in animal models to better understand its mechanisms of action and potential side effects.
Scientific Research Applications
CP-94,253 has been used extensively in scientific research to study the function and mechanisms of the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and striatum regions of the brain. It has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction.
properties
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-16-3-5-17(6-4-16)22(27)25-13-11-24(12-14-25)19-9-10-21(26(28)29)20(15-19)23-18-7-8-18/h3-6,9-10,15,18,23H,2,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQVSPPVOVUUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4061136.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4061148.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4061158.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4061166.png)
![[4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B4061173.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4061177.png)
![ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B4061182.png)
![4-bromophenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-phenylpropanoate](/img/structure/B4061184.png)
![2-(4-ethoxyphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061189.png)
![5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B4061208.png)
![2-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4061217.png)
![1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4061231.png)
